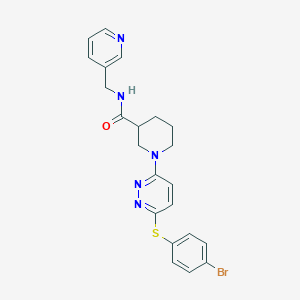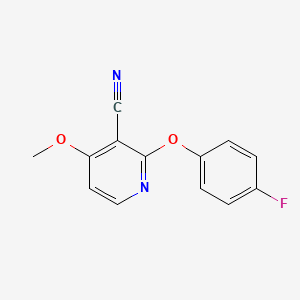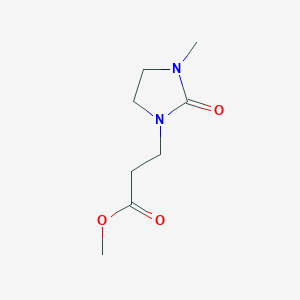
Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate” is a chemical compound with the molecular formula C8H14N2O3 . It has a molecular weight of 186.21 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H14N2O3 . This indicates that the molecule contains 8 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 186.21 . The boiling point and storage conditions of this compound are not specified in the sources I found .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
One notable application of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate derivatives is in anticancer research. A study by Penthala et al. (2010) synthesized novel analogs that exhibited significant in vitro cytotoxicity against a panel of human tumor cell lines. This suggests the potential of these compounds as leads for anticancer drug development, particularly for non-small cell lung cancer and melanoma, as well as various leukemia cell lines (Penthala, Reddy, Madadi, & Crooks, 2010).
Antimicrobial Activity
Another study highlighted the synthesis of benzimidazole derivatives, showcasing their potential antimicrobial activities. This research presents the chemical as a precursor for compounds that may offer solutions against microbial resistance, indicating the broad spectrum of applications beyond oncology (El-masry, Fahmy, & Abdelwahed, 2000).
Metal Complex Synthesis for Biological Applications
Additionally, this compound derivatives have been utilized in the green synthesis of thioxoimidazolidine derivative ligands. These ligands were used to create metal complexes with potential biological applications. The study by Alosaimi et al. (2021) explored the synthesis and characterization of these complexes, including their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. This indicates the compound's utility in developing new antimicrobial agents (Alosaimi, Saad, Refat, & Al-Hazmi, 2021).
Pharmaceutical Development
Furthermore, the compound has been investigated for its role in pharmaceutical developments, such as the synthesis of novel antagonists for the prevention and treatment of osteoporosis, showcasing its versatility in drug development (Hutchinson et al., 2003).
Taste Modulation
In the food science domain, derivatives of this compound have been studied for their taste-modulating properties, contributing to the understanding of flavor enhancement mechanisms (Kunert, Walker, & Hofmann, 2011).
Eigenschaften
IUPAC Name |
methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-9-5-6-10(8(9)12)4-3-7(11)13-2/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMUSUYDUQJKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride](/img/structure/B2707905.png)

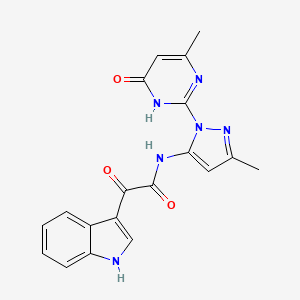
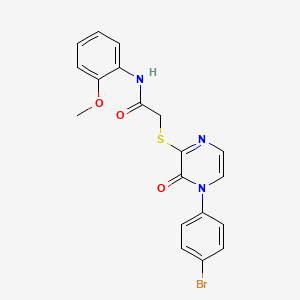
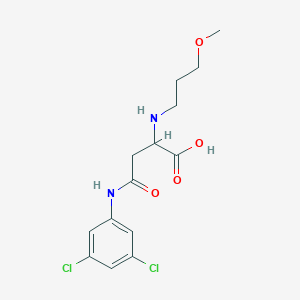
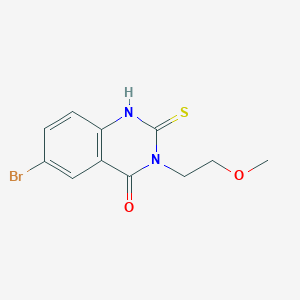
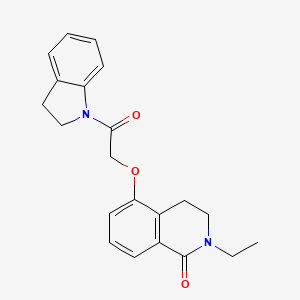
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2707918.png)
![5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2707919.png)
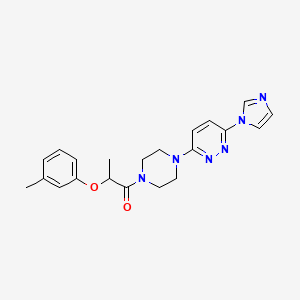
methanol](/img/structure/B2707921.png)

